molecular formula C20H16FNO3 B13414437 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-FLUOROBENZOYL)- CAS No. 50332-19-9

5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-FLUOROBENZOYL)-

Cat. No.: B13414437
CAS No.: 50332-19-9
M. Wt: 337.3 g/mol
InChI Key: IPSWFTDOPKIUBO-UHFFFAOYSA-N
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Description

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)-: is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- typically involves the reaction of methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include organic bases such as N,N-dimethylaniline and N,N-diethylaniline. The conditions often involve specific solvents and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- involves its interaction with various molecular targets and pathways. The compound’s fluorescence quenching with organic bases is attributed to photoinduced electron transfer, which is a key aspect of its photophysical behavior .

Comparison with Similar Compounds

Uniqueness: 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- is unique due to its specific functional groups and the resulting photophysical properties. Its ability to undergo regioselective functionalization makes it a valuable compound for further chemical modifications and applications .

Properties

CAS No.

50332-19-9

Molecular Formula

C20H16FNO3

Molecular Weight

337.3 g/mol

IUPAC Name

(4-fluorophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone

InChI

InChI=1S/C20H16FNO3/c21-13-7-5-12(6-8-13)20(23)22-16-4-2-1-3-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h5-10H,1-4,11H2

InChI Key

IPSWFTDOPKIUBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=C(C=C5)F)OCO4

Origin of Product

United States

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